

3-Bromoisoquinoline: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	3-Bromoisoquinoline	
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This technical guide provides an in-depth overview of the chemical properties, structure, and key synthetic applications of **3-Bromoisoquinoline**, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and structured data to facilitate its use in advanced research.

Core Chemical and Physical Properties

3-Bromoisoquinoline is a solid, white to light brown compound at room temperature. Its core structure consists of a pyridine ring fused to a benzene ring, with a bromine atom substituted at the 3-position. This substitution provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions.

A summary of its key quantitative properties is presented in the table below for easy reference.



Property	Value
Molecular Formula	C ₉ H ₆ BrN[1][2]
Molecular Weight	208.05 g/mol [1][2]
CAS Number	34784-02-6[1][2]
Melting Point	63-64 °C[3]
Boiling Point (Predicted)	316.3 ± 15.0 °C[3]
Appearance	White to light brown solid[3]
Storage	Keep in a dark place, sealed in dry, room temperature conditions.[4]

Structural Information

The structural identifiers for **3-Bromoisoquinoline** are crucial for database searches and computational modeling.

Identifier	Value
IUPAC Name	3-Bromoisoquinoline
SMILES String	BrC1=CC2=C(C=N1)C=CC=C2
InChI Key	ZWJYXJDEDLXUHU-UHFFFAOYSA-N

Synthesis of 3-Bromoisoquinoline

The following protocol describes a common method for the synthesis of **3-Bromoisoquinoline** via the direct bromination of isoquinoline.

Experimental Protocol: Synthesis from Isoquinoline

Materials:

Isoquinoline





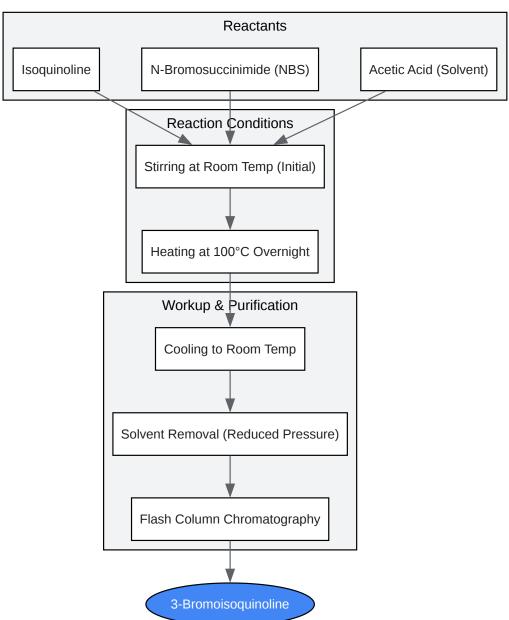


- N-bromosuccinimide (NBS)
- Acetic acid
- Ethyl acetate
- Hexane

Procedure:

- To a stirred solution of isoquinoline (24 g, 186 mmol) in acetic acid (50 mL), slowly add N-bromosuccinimide (NBS, 36.2 g, 204.6 mmol) at room temperature.[3]
- Heat the reaction mixture to 100 °C and maintain this temperature overnight.[3]
- After the reaction is complete, cool the mixture to room temperature.[3]
- Concentrate the mixture under reduced pressure to remove the solvent.[3]
- Purify the resulting crude product by flash column chromatography using 5% ethyl acetate in hexane as the eluent to yield **3-bromoisoquinoline**.[3]





Synthesis of 3-Bromoisoquinoline

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Synthesis Workflow for **3-Bromoisoquinoline**.



Key Reactions and Applications: The Suzuki- Miyaura Cross-Coupling

3-Bromoisoquinoline is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

- 3-Bromoisoquinoline
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K2CO3)
- Degassed solvent (e.g., 1,4-dioxane/water mixture)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a Schlenk flask, combine **3-bromoisoquinoline** (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., 0.05 equiv), and the base (e.g., 2.0 equiv).[5]
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.[5]
- Inject the degassed solvent mixture into the flask via syringe.

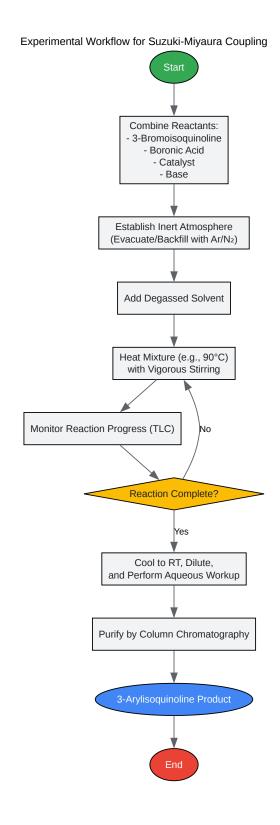






- Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[5][6]
- Monitor the reaction progress by thin-layer chromatography (TLC).[5]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.[5]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired
 3-arylisoquinoline.





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Suzuki-Miyaura Coupling Experimental Workflow.



Spectroscopic Data

The structural confirmation of **3-Bromoisoquinoline** relies on standard spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region.
- ¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule.
- Mass Spectrometry: The mass spectrum will exhibit a characteristic molecular ion peak (M⁺).
 Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺).[7]

Biological Significance

While this guide focuses on the chemical properties and synthetic utility of **3-Bromoisoquinoline**, it is important to note that the isoquinoline scaffold is a privileged structure in medicinal chemistry. Isoquinoline and its derivatives exhibit a broad range of biological activities and are found in numerous natural products and pharmaceuticals. The functionalization of the isoquinoline core, often facilitated by precursors like **3-Bromoisoquinoline**, is a key strategy in the discovery of new therapeutic agents.

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